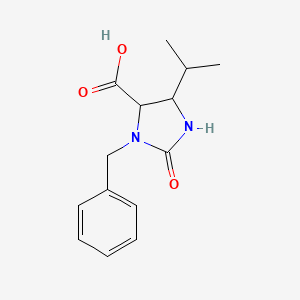

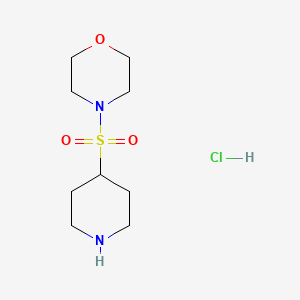

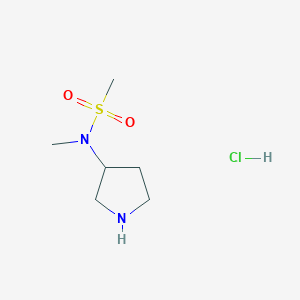

![molecular formula C7H7ClN2S B1468394 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine CAS No. 1344299-39-3](/img/structure/B1468394.png)

3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Comprehensive Analysis of 3-Chloro-5H,7H,8H-Thiopyrano[4,3-c]Pyridazine Applications

3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a heterocyclic compound that has garnered attention in various scientific research fields due to its unique structure and potential applications. Below is a detailed analysis of its applications across different scientific domains.

Antimicrobial Activity: The pyridazine ring is known for its antimicrobial properties. Compounds like 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine have been studied for their efficacy against a range of microbial pathogens. The chloro and thiopyrano groups may enhance the compound’s ability to interfere with bacterial cell wall synthesis or disrupt essential enzymes within microbial cells .

Antidepressant and Anti-hypertensive Properties: This compound has been investigated for its potential use in treating depression and hypertension. The presence of nitrogen atoms in the pyridazine ring can mimic neurotransmitters, potentially leading to antidepressant effects. Additionally, the compound’s ability to modulate blood pressure makes it a candidate for anti-hypertensive drugs .

Anticancer Applications: Research has indicated that pyridazine derivatives can play a role in cancer treatment. They may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis. The specific substituents on the pyridazine ring, such as the chloro group, are crucial for these activities .

Antiplatelet and Antithrombotic Effects: The compound’s structure suggests potential antiplatelet and antithrombotic effects, which could prevent blood clots. This application is particularly relevant in cardiovascular diseases where clot formation leads to heart attacks or strokes .

Antiulcer Activity: 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine may also contribute to the development of antiulcer medications. Its chemical structure allows it to interact with gastric enzymes and receptors, reducing acid secretion and promoting ulcer healing .

Herbicidal and Antifeedant Use: In the agricultural sector, this compound’s derivatives have been explored as herbicides and antifeedants. They can affect the growth of weeds and deter pests from consuming crops, thereby protecting agricultural yields .

Analgesic and Anti-inflammatory Properties: The compound has been synthesized into various derivatives that exhibit potent analgesic and anti-inflammatory properties. These derivatives can be used to develop new pain relief medications and treatments for inflammatory conditions .

Bronchial Asthma and Allergy Treatments: Lastly, 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine has potential applications in treating respiratory conditions such as bronchial asthma and allergies. Its ability to modulate immune responses and relax bronchial muscles can be beneficial in these therapeutic areas .

Propiedades

IUPAC Name |

3-chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2S/c8-7-3-5-4-11-2-1-6(5)9-10-7/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRJWAPVBYBKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=CC(=NN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

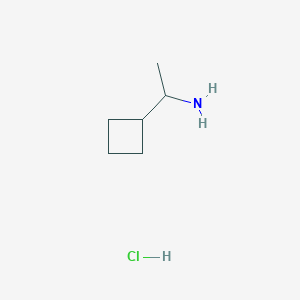

![1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B1468320.png)

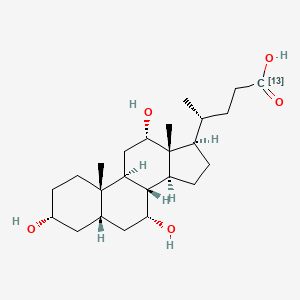

![3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1468323.png)

![Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468325.png)